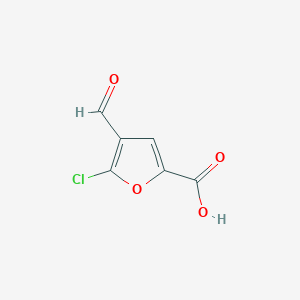

5-Chloro-4-formylfuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-formylfuran-2-carboxylic acid is a research chemical with the CAS number 31491-44-8 . It has a molecular weight of 174.54 and a molecular formula of C6H3ClO4 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-formylfuran-2-carboxylic acid is represented by the SMILES notation: C1=C(OC(=C1C=O)Cl)C(=O)O .

Physical And Chemical Properties Analysis

5-Chloro-4-formylfuran-2-carboxylic acid is a powder with a melting point of 169-170°C .

Scientific Research Applications

Production and Polymer Application

5-Chloro-4-formylfuran-2-carboxylic acid is explored as a precursor for various chemical transformations due to its functional groups, which offer a rich chemistry for derivative synthesis. Research has shown that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from biomass-derived aldehydes. These derivatives are crucial for developing biofuels and polymers, highlighting the material's potential in green chemistry and sustainability efforts. The efficient synthesis of such intermediates from renewable resources underlines the role of this compound in producing environmentally friendly materials (Dutta, Wu, & Mascal, 2015).

Biocatalysis and Chemical Synthesis

Furan carboxylic acids, derivable from 5-Chloro-4-formylfuran-2-carboxylic acid, are identified as promising biobased building blocks for pharmaceutical and polymer industries. Innovative biocatalytic methods have been developed for synthesizing 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). These methods utilize enzyme cascades to achieve high yields, demonstrating the potential for efficient and environmentally friendly chemical production processes. Such advancements highlight the compound's significance in the synthesis of valuable chemicals for various applications, emphasizing the role of enzymatic processes in sustainable manufacturing (Jia et al., 2019).

Catalytic Strategies for Derivative Production

Research into the selective production of 5-formylfuran-2-carboxylic acid and its derivatives emphasizes the development of novel catalytic strategies that prevent premature oxidation or degradation of precursor compounds. By utilizing protective chemistry and specific catalysts, high yields of desired products can be achieved, facilitating the development of new manufacturing routes for biobased monomer precursors. This approach is critical for the advancement of sustainable chemical production, showcasing the compound's utility in innovative catalytic processes that enhance efficiency and selectivity (Wiesfeld et al., 2022).

Safety and Hazards

The safety information for 5-Chloro-4-formylfuran-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-chloro-4-formylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO4/c7-5-3(2-8)1-4(11-5)6(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXRGWNJJRDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2628273.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)